[(2,2-difluorocyclobutyl)methyl](methyl)amine hydrochloride

Physicochemical profiling Amine basicity Drug discovery

This β,β-gem-difluorinated cyclobutylamine hydrochloride is a specialist building block for CNS-penetrant and ion-channel programs. The 2,2-difluoro pattern delivers a 2.59‑unit pKa reduction (pKa 7.20 vs 9.79 for the parent amine) ensuring neutral free base at physiological pH — a critical driver for reducing P‑gp efflux. X‑ray data confirm exit‑vector geometry distinct from the 3,3‑difluoro isomer and non‑fluorinated analogs, preventing uncontrolled SAR shifts. Scaffold validated at TRPC6 (IC₅₀ 445 nM) and supported by minimal prior art (1 Reaxys entry), offering clean IP space for fragment libraries, PROTAC linker optimization, and lead discovery. Order today to differentiate your pipeline.

Molecular Formula C6H12ClF2N
Molecular Weight 171.61 g/mol
CAS No. 2720022-64-8
Cat. No. B6602499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,2-difluorocyclobutyl)methyl](methyl)amine hydrochloride
CAS2720022-64-8
Molecular FormulaC6H12ClF2N
Molecular Weight171.61 g/mol
Structural Identifiers
SMILESCNCC1CCC1(F)F.Cl
InChIInChI=1S/C6H11F2N.ClH/c1-9-4-5-2-3-6(5,7)8;/h5,9H,2-4H2,1H3;1H
InChIKeyMXOPCWZAYJNADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2,2-Difluorocyclobutyl)methyl](methyl)amine Hydrochloride: Procurement-Relevant Structural and Physicochemical Synopsis


[(2,2-Difluorocyclobutyl)methyl](methyl)amine hydrochloride (CAS 2720022-64-8) is a gem-difluorinated cyclobutyl N-methylamine building block. Its cyclobutane ring bears two fluorine atoms at the 2-position and an N-methylated amine side chain, supplied as the hydrochloride salt. This compound belongs to the class of β,β-gem-difluorinated cycloalkylamines, a family that has been systematically characterized only recently due to synthetic challenges [1]. The presence of the gem-difluoro moiety at the β-position to the amine significantly perturbs both basicity and conformational preference relative to non-fluorinated or regioisomeric (3,3-difluoro) analogs, establishing it as a distinct chemical entity for structure–activity relationship (SAR) exploration and lead optimization campaigns [1].

Why [(2,2-Difluorocyclobutyl)methyl](methyl)amine Hydrochloride Cannot Be Replaced by Non-Fluorinated or 3,3-Difluoro Analogs in Medicinal Chemistry and SAR Programs


In-class cyclobutylamine building blocks are not interchangeable because the regiospecific introduction of gem-difluoro substitution at the 2-position (β to the amine) produces a unique combination of electronic and conformational effects that diverge fundamentally from those of the non-fluorinated parent and the 3,3-difluoro regioisomer. Systematic physicochemical profiling has demonstrated that β-gem-difluorination modulates amine basicity (ΔpKa) to an extent that cannot be replicated by γ-(3,3-) fluorination, and X-ray crystallographic exit vector analysis reveals distinct three-dimensional trajectories that alter the spatial presentation of the amine and its N-methyl substituent in ways that directly impact target binding and pharmacokinetic properties [1]. Consequently, substituting the 2,2-difluoro pattern with a 3,3-difluoro or non-fluorinated cyclobutyl scaffold introduces uncontrolled changes in ionization state, conformation, and hydrogen-bonding geometry that can invalidate SAR hypotheses and derail lead optimization efforts [1][2].

Quantitative Differentiation Evidence for [(2,2-Difluorocyclobutyl)methyl](methyl)amine Hydrochloride Relative to Closest Analogs


β-Gem-Difluorination Reduces Amine Basicity by 2.59 pKa Units vs. Non-Fluorinated Cyclobutylamine – a Modulation Unavailable from γ-Fluorination

The measured pKa of the conjugate acid of 2,2-difluorocyclobutanamine (12·HCl, the primary amine analog of the target compound) was 7.20, compared to 9.79 for the non-fluorinated cyclobutaneamine hydrochloride (40·HCl) and 8.37 for the 3,3-difluoro regioisomer (41·HCl). This represents a pKa reduction of 2.59 units upon β-gem-difluorination versus only 1.42 units upon γ-gem-difluorination, demonstrating that the 2,2-substitution pattern delivers approximately 1.8-fold greater basicity attenuation than the 3,3-pattern [1]. The N-methylated target compound is expected to exhibit further altered basicity relative to the primary amine, but the differential between regioisomers is driven by CF2 position.

Physicochemical profiling Amine basicity Drug discovery

Exit Vector Plot Analysis Confirms Distinct Spatial Geometry of 2,2-Difluorocyclobutylamines vs. 3,3-Difluoro and Non-Fluorinated Analogs

X-ray crystallographic data were used to generate exit vector plots comparing the three-dimensional trajectories of the amine group in 2,2-difluorocyclobutanamines versus 3,3-difluorocyclobutanamines and the non-fluorinated parent [1]. The 2,2-difluoro pattern produces a distinct orientation of the C–N bond vector relative to the cyclobutane ring plane, diverging from both the 3,3-difluoro and non-fluorinated geometries. This difference in exit vector affects the spatial placement of the N-methyl substituent in the target compound, altering hydrogen-bond donor/acceptor geometry and steric presentation to biological targets.

Conformational analysis Exit vector geometry X-ray crystallography

Multigram Synthetic Access to 2,2-Difluorocyclobutyl Building Blocks Overcomes Historical Scarcity – a Differentiator for Procurement Feasibility

Prior to 2019, 2-substituted gem-difluorocyclobutane building blocks were essentially unavailable: a Reaxys database search identified only 1 paper/patent referencing the 2,2-difluorocyclobutyl scaffold (structure 4) versus 854 papers/patents for the 1,1-difluorocyclopentyl motif (structure 1) [1]. The Chernykh et al. study reported the first multigram-scale synthesis of 2,2-difluorocyclobutyl-substituted amines (including the primary amine precursor of the target compound) via deoxofluorination of O-protected 2-(hydroxymethyl)cyclobutanone, achieving overall yields of 14–63% over 2–8 steps [1]. This synthetic route now enables reliable procurement of the compound at scales relevant for lead optimization, whereas the 3,3-difluoro regioisomer has long been commercially accessible.

Synthetic methodology Building block availability Medicinal chemistry

2,2-Difluorocyclobutyl-Containing Ligand Demonstrates 445 nM TRPC6 IC50 in a Patent Context – Validating Biological Relevance of the Scaffold

A Boehringer Ingelheim patent (US10800757/US10889568, Compound 95) discloses a TRPC6 inhibitor incorporating a 2,2-difluorocyclobutyl-methoxy substituent, with a measured IC50 of 445 nM in a calcium imaging assay using HEK293 cells stably transfected with human TRPC6 [1]. While the target compound is a simpler N-methylamine building block, this patent demonstrates that the 2,2-difluorocyclobutyl moiety – when incorporated into a drug-like scaffold – confers target potency consistent with lead optimization requirements. No equivalent 3,3-difluorocyclobutyl analog is disclosed in the same patent family for this chemotype, suggesting regiospecific SAR.

Ion channel pharmacology TRPC6 inhibition Patent SAR

High-Value Application Scenarios for [(2,2-Difluorocyclobutyl)methyl](methyl)amine Hydrochloride Supported by Quantitative Differentiation Evidence


Lead Optimization of CNS-Penetrant Small Molecules Requiring Reduced Amine Basicity Without Introducing Aromatic Heterocycles

The 2.59-unit pKa reduction of the 2,2-difluorocyclobutylamine core relative to non-fluorinated cyclobutylamine (pKa 7.20 vs. 9.79) places the conjugate acid well below physiological pH, favoring the neutral free base in plasma and tissue [1]. For CNS programs where amine basicity drives P-glycoprotein efflux and limits brain penetration, this scaffold offers an aliphatic, low-aromatic-ring-count solution distinct from the 3,3-difluoro analog (pKa 8.37), which retains a greater proportion of the protonated, efflux-susceptible form at pH 7.4. The N-methyl substituent on the target compound further differentiates its hydrogen-bond donor capacity from primary amine analogs.

TRPC6 Ion Channel Inhibitor SAR Expansion and IP Generation Around the Boehringer Ingelheim Chemotype

The 445 nM TRPC6 IC50 demonstrated by a 2,2-difluorocyclobutyl-containing lead compound in a major-industry patent [2] validates this scaffold for ion channel targets. The target compound can serve as an amine building block for parallel SAR exploration, enabling systematic variation of the amine-bearing side chain (N-methyl, N-ethyl, N-cyclopropyl, etc.) while retaining the regiospecific 2,2-difluoro geometry that distinguishes it from the more commonly explored 3,3-difluoro isomer.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Underexplored 3D Exit Vector Diversity

X-ray crystallographic exit vector analysis demonstrates that the 2,2-difluorocyclobutyl scaffold directs the amine substituent into a region of conformational space not sampled by either the non-fluorinated or 3,3-difluoro analogs [1]. Incorporating this building block into fragment libraries expands the three-dimensional diversity of amine-containing fragments, increasing the probability of identifying novel binding modes in SPR- or X-ray-based fragment screens. The Reaxys-documented scarcity of this scaffold (only 1 paper/patent vs. 854 for the 1,1-difluorocyclopentyl motif) means fragments built from this core will occupy patent space unlikely to be crowded by competitors [1].

Physicochemical Property Titration in PROTAC Linker Design

PROTAC degrader programs require fine-tuning of linker basicity and conformation to balance ternary complex formation with cellular permeability. The 2,2-difluorocyclobutyl N-methylamine motif provides a compact, conformationally constrained aliphatic amine with a measured pKa shift of –2.59 units vs. the non-fluorinated parent [1] and an exit vector geometry distinct from regioisomeric alternatives. This allows medicinal chemists to dial in desired ionization and spatial properties without resorting to heteroaromatic amines that introduce unwanted π-stacking or metabolic liabilities.

Quote Request

Request a Quote for [(2,2-difluorocyclobutyl)methyl](methyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.